![molecular formula C18H18N2O3 B6571964 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide CAS No. 921837-37-8](/img/structure/B6571964.png)
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide (NEMO) is a novel indole-based amide derivative that has recently been developed as a potential therapeutic agent in a variety of disease models. NEMO has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, NEMO has been found to modulate the activity of several key enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has also been found to possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess neuroprotective properties, as it has been shown to reduce the levels of amyloid-β peptide, a key component in the development of Alzheimer’s disease.
Mécanisme D'action
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to modulate the activity of several key enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and cyclooxygenase-2 (COX-2). In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of several transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression. Furthermore, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of several proteases, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess a broad range of biochemical and physiological effects. In cancer research, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer. In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In neurodegenerative diseases, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to reduce the levels of amyloid-β peptide, a key component in the development of Alzheimer’s disease. Moreover, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess anti-oxidant properties, as it has been shown to scavenge reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has several advantages for lab experiments. First, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is relatively easy to synthesize in a high yield, making it a cost-effective and efficient compound for research purposes. Second, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess a broad range of biological activities, making it a versatile compound for studying a variety of disease models. However, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide also has several limitations. First, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has not been extensively studied in humans, making it difficult to assess its safety and efficacy in clinical trials. Second, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is a relatively new compound, and thus its long-term effects are still unknown.
Orientations Futures
The potential applications of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide are still being explored. Future research should focus on further elucidating the mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in order to identify its potential therapeutic targets. Additionally, further studies are needed to assess the safety and efficacy of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in clinical trials. Moreover, further research should be conducted to explore the potential synergistic effects of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in combination with other compounds. Finally, future research should focus on developing novel delivery systems for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in order to increase its potency and efficacy.
Méthodes De Synthèse
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide can be synthesized through a multi-step reaction involving the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl-3-methoxybenzoyl chloride with N-methylmorpholine. The reaction is catalyzed by a mixture of pyridine and dimethylformamide (DMF) and yields N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in a high yield of over 95%.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20-16-8-7-14(9-13(16)11-17(20)21)19-18(22)12-5-4-6-15(10-12)23-2/h4-10H,3,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXUOQOBDTVOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.